3,6-Dicyanopicoline
Overview
Description
3,6-Dicyanopicoline (DCP) is a chemical compound with the molecular formula C8H5N3 . It has attracted the interest of scientists in various fields due to its unique physical, chemical, and biological properties.
Molecular Structure Analysis
The linear formula of this compound is C8H5N3 . The molecular weight is 143.15 g/mol.Scientific Research Applications
Synthesis of Novel Cyano Quinoline Derivatives
Research led by Ökten and Çakmak (2015) demonstrated the conversion of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline and 3,6,8-tribromoquinoline into corresponding cyano derivatives, which could potentially include 3,6-Dicyanopicoline derivatives, through copper-assisted nucleophilic substitution reactions (Ökten & Çakmak, 2015).
Practical Synthesis of Morpholine-Based Building Block
Walker, Eklov, and Bedore (2012) focused on bridged bicyclic morpholines as significant building blocks in medicinal chemistry, highlighting the importance of such compounds in the field (Walker, Eklov, & Bedore, 2012).
Comparative Equilibrium and Structural Studies
Dömötör et al. (2017) studied complex formation processes with (O,N) donor ligands, including quinoline derivatives, providing insights into the structural and chemical behavior of these compounds in various environments (Dömötör et al., 2017).
Novel Picolinic Acid Catabolism in Alcaligenes faecalis
Qiu et al. (2018) explored the microbial metabolism of picolinic acid, including 3,6-Dihydroxypicolinic acid, in Alcaligenes faecalis, providing insights into the microbial degradation pathway and its molecular mechanism (Qiu et al., 2018).
Visible Light Photocatalytic N-Radical-based Intramolecular Hydroamination
Yu et al. (2017) reported on a photocatalytic strategy for the synthesis of heterocycles, including quinoline derivatives, providing a practical and efficient approach to synthesize biologically important compounds (Yu et al., 2017).
Mechanism of Action
Target of Action
The primary target of 3,6-Dicyanopicoline is the voltage-gated sodium channels in the cerebral cortex . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system .
Mode of Action
This compound interacts with its targets by binding to the phosphorylcholine moiety of the voltage-gated sodium channels . This binding action blocks the ion flux through these channels, thereby inhibiting the propagation of action potentials . Additionally, this compound also blocks postsynaptic potentials and reduces the latency of evoked responses in the cerebral cortex .
Biochemical Pathways
The blocking of voltage-gated sodium channels by this compound affects the neuronal signaling pathways. By inhibiting the ion flux through these channels, the compound disrupts the normal functioning of the neurons. This disruption can lead to changes in the downstream effects of these pathways, including alterations in neurotransmitter release and synaptic plasticity .
Pharmacokinetics
Like other small molecules, it is expected that this compound would be absorbed into the bloodstream, distributed throughout the body, metabolized by the liver, and excreted through the kidneys . These processes can impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of neuronal signaling in the cerebral cortex . By blocking voltage-gated sodium channels, the compound prevents the propagation of action potentials, which can lead to changes in neuronal activity and communication .
Biochemical Analysis
Biochemical Properties
3,6-Dicyanopicoline interacts with voltage-gated sodium channels in the cerebral cortex . It binds to the phosphorylcholine moiety of these channels, thereby blocking ion flux . This interaction suggests that this compound may play a significant role in biochemical reactions involving these channels.
Cellular Effects
The blocking activity of this compound on voltage-gated sodium channels can have profound effects on cellular processes. By blocking these channels, this compound can potentially influence cell signaling pathways and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the phosphorylcholine moiety of voltage-gated sodium channels, thereby blocking ion flux . This binding interaction suggests that this compound may inhibit the activity of these channels, potentially leading to changes in gene expression and cellular function.
Properties
IUPAC Name |
6-methylpyridine-2,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-6-7(4-9)2-3-8(5-10)11-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEXTFJYUABOTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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